2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid
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Overview
Description
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-(benzyloxy)-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-(benzyloxy)-4-methoxybenzyl bromide with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield the desired acetic acid derivative. The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, alcohols, and ketones depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects .
Comparison with Similar Compounds
- 2-(Benzyloxy)acetic acid
- 4-Methoxyphenylacetic acid
- 2-(4-Methoxyphenyl)acetic acid
Comparison: 2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid is unique due to the presence of both benzyloxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
74235-36-2 |
---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.3 |
Purity |
78 |
Origin of Product |
United States |
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